Cas no 2008652-64-8 (tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate)
tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate
- tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate
- Carbamic acid, N-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester
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- Inchi: 1S/C12H19N3O3/c1-8-9(7-15(5)14-8)10(16)6-13-11(17)18-12(2,3)4/h7H,6H2,1-5H3,(H,13,17)
- InChI Key: CCCGTSBFQPFIIB-UHFFFAOYSA-N
- SMILES: O(C(NCC(C1=CN(C)N=C1C)=O)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 325
- XLogP3: 1.1
- Topological Polar Surface Area: 73.2
tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-797440-0.05g |
tert-butyl N-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate |
2008652-64-8 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
| Enamine | EN300-797440-0.1g |
tert-butyl N-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate |
2008652-64-8 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
| Enamine | EN300-797440-0.25g |
tert-butyl N-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate |
2008652-64-8 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
| Enamine | EN300-797440-0.5g |
tert-butyl N-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate |
2008652-64-8 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
| Enamine | EN300-797440-1.0g |
tert-butyl N-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate |
2008652-64-8 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
| Enamine | EN300-797440-2.5g |
tert-butyl N-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate |
2008652-64-8 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
| Enamine | EN300-797440-5.0g |
tert-butyl N-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate |
2008652-64-8 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
| Enamine | EN300-797440-10.0g |
tert-butyl N-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate |
2008652-64-8 | 95% | 10.0g |
$3622.0 | 2024-05-22 |
tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate
Professional Introduction to Compound with CAS No. 2008652-64-8 and Product Name: *tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate*
Compound with the CAS number 2008652-64-8 and the product name tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a tert-butyl group and a N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl] moiety contributes to its distinctive chemical properties, making it a promising candidate for further exploration.
The molecular framework of this compound incorporates elements that are highly relevant to contemporary research in synthetic organic chemistry and pharmacology. The 1,3-dimethylpyrazol-4-yl substituent is particularly noteworthy, as it is known for its ability to enhance the bioavailability and metabolic stability of pharmaceutical compounds. This feature is increasingly important in the development of next-generation drugs that require efficient absorption and reduced degradation in biological systems.
In recent years, there has been a growing interest in the use of heterocyclic compounds as key structural motifs in drug design. The pyrazole ring, a prominent example of such a heterocycle, has been extensively studied for its pharmacological properties. The modification of the pyrazole ring with alkyl and aryl groups can significantly alter its biological activity, making it a versatile scaffold for medicinal chemists. In the case of tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate, the combination of these modifications offers a unique opportunity to explore new therapeutic avenues.
The carbamate functional group in this compound plays a crucial role in its chemical reactivity and biological interactions. Carbamates are known for their ability to act as intermediates in various synthetic pathways and have been utilized in the development of numerous pharmaceuticals. The tert-butyl group further enhances the stability of the carbamate moiety, making it less susceptible to hydrolysis under physiological conditions. This stability is essential for ensuring the efficacy of drugs that rely on carbamate-based structures.
Current research in the field of medicinal chemistry has highlighted the importance of optimizing drug-like properties such as solubility, permeability, and metabolic stability. The structural features of tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate align well with these criteria, suggesting that it may exhibit favorable pharmacokinetic profiles. Studies have shown that compounds with similar structural motifs can interact effectively with biological targets, leading to potent therapeutic effects.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been utilized to construct the complex molecular framework efficiently.
Evaluation of the biological activity of tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate has revealed promising results in preclinical studies. The compound has demonstrated potential as an inhibitor of various enzymatic targets relevant to inflammatory diseases and cancer. These findings are consistent with previous research indicating that pyrazole derivatives can modulate signaling pathways involved in these conditions.
The development of new drug candidates is often hampered by challenges such as low bioavailability and rapid metabolic clearance. The unique structural features of this compound offer a potential solution to these issues by enhancing its interaction with biological targets while minimizing degradation by metabolic enzymes. This approach aligns with current trends in drug discovery aimed at improving therapeutic efficacy.
In conclusion, compound with CAS No. 2008652-64-8 and product name tert-butyl N-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]carbamate represents a significant advancement in pharmaceutical chemistry. Its innovative molecular design and favorable pharmacological properties make it a valuable asset in ongoing research efforts aimed at developing novel therapeutic agents. Further exploration of this compound holds great promise for addressing unmet medical needs across various disease areas.
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